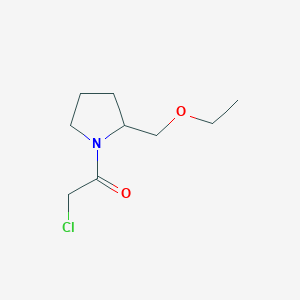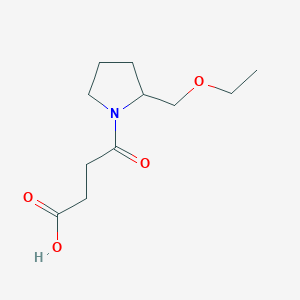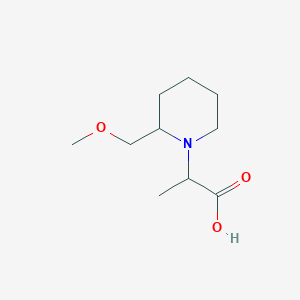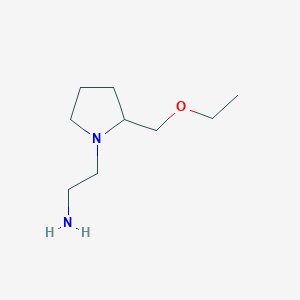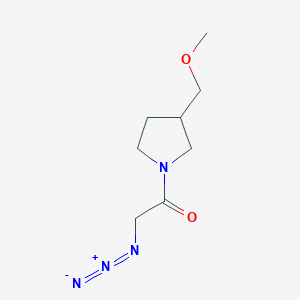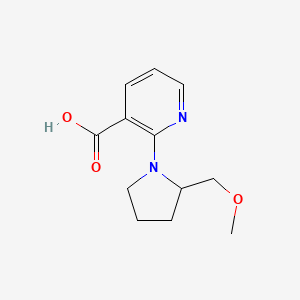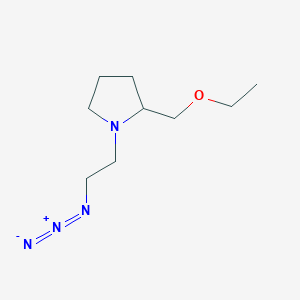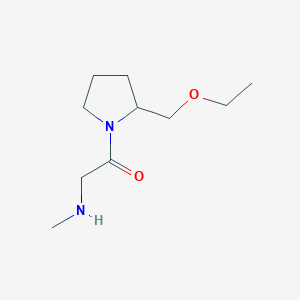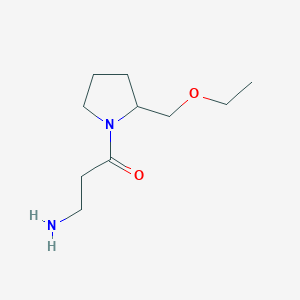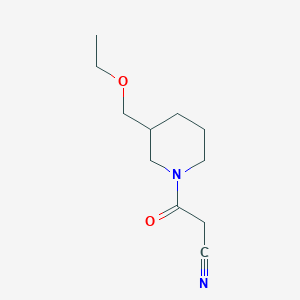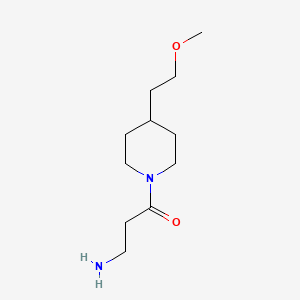
3-氨基-1-(4-(2-甲氧基乙基)哌啶-1-基)丙烷-1-酮
描述
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
糖尿病治疗
该化合物在治疗2型糖尿病方面具有潜在应用。 哌啶衍生物,如所讨论的这种化合物,因其对酶DPP-4的抑制作用而被研究 。DPP-4抑制剂是一类药物,有助于增加胰岛素分泌,降低肝脏的葡萄糖生成,这对于控制糖尿病患者的血糖水平是有益的。
抗癌研究
哌啶类化合物因其抗癌特性而被研究。 它们可能通过干扰癌细胞信号通路或诱导癌细胞凋亡(程序性细胞死亡)发挥作用 。3-氨基-1-(4-(2-甲氧基乙基)哌啶-1-基)丙烷-1-酮的具体结构可能是开发新型抗癌药物的关键。
抗病毒和抗菌剂
哌啶核是许多抗病毒和抗菌剂的常见特征。 对3-氨基-1-(4-(2-甲氧基乙基)哌啶-1-基)丙烷-1-酮等化合物的研究可能导致开发新的药物来对抗病毒和细菌感染 。
神经退行性疾病治疗
目前正在研究使用哌啶衍生物治疗阿尔茨海默病等神经退行性疾病。 这些化合物可以与各种神经递质系统相互作用,并可能有助于减缓此类疾病的进展 。
止痛和消炎应用
哌啶衍生物以其止痛和抗炎特性而闻名。 它们可用于开发有助于缓解疼痛和减轻关节炎等疾病炎症的新药物 。
降压作用
一些哌啶衍生物在降低高血压方面显示出希望。 它们可能通过放松血管或作用于中枢神经系统来降低血压发挥作用 。
抗精神病药物
哌啶化合物的结构可以优化,使其与大脑中涉及情绪和思维过程的受体相互作用。 这使它们成为开发抗精神病药物的潜在候选者 。
抗凝血特性
哌啶衍生物的研究还包括它们作为抗凝血剂的应用。 这些物质可以预防血栓形成,这对治疗和预防深静脉血栓形成和肺栓塞等疾病至关重要 。
作用机制
Target of Action
Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It is suggested that the mechanism of action is most likely mediated through cdk8 inhibition . Inhibition of CDK8 can disrupt cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
Given its potential role as a cdk8 inhibitor , it may impact pathways related to cell cycle regulation.
Result of Action
As a potential cdk8 inhibitor , it may induce cell cycle arrest and potentially cell death.
生化分析
Biochemical Properties
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to gradual changes in cellular responses, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity .
Metabolic Pathways
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKORXHNJSUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


